molecular formula C18H20BrN5O2 B10989458 N-(2-((3-bromophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

N-(2-((3-bromophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10989458
M. Wt: 418.3 g/mol
InChI Key: IUMFRIVXRAAOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3-bromophenyl group linked via an acetamide spacer to a piperazine-1-carboxamide core, with a pyridin-2-yl substituent on the piperazine ring. The pyridinyl moiety may contribute to π-π stacking interactions in receptor binding.

Properties

Molecular Formula

C18H20BrN5O2

Molecular Weight

418.3 g/mol

IUPAC Name

N-[2-(3-bromoanilino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H20BrN5O2/c19-14-4-3-5-15(12-14)22-17(25)13-21-18(26)24-10-8-23(9-11-24)16-6-1-2-7-20-16/h1-7,12H,8-11,13H2,(H,21,26)(H,22,25)

InChI Key

IUMFRIVXRAAOGA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Medicinal Chemistry:

      Chemical Biology:

  • Mechanism of Action

  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Substituent Variations on the Aromatic Ring

    3-Bromophenyl vs. 3-Fluorophenyl
    • N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide (): The 3-fluorophenyl group introduces a smaller, less polar substituent compared to bromine. Molecular Weight: 412.88 g/mol (calculated for similar analogs). Biological Implications: Fluorine’s electronegativity may enhance metabolic stability but reduce steric bulk compared to bromine .
    3-Bromophenyl vs. 3-Trifluoromethylphenyl
    • Molecular Weight: 438.36 g/mol. Activity: Pyrimidinyl-piperazine derivatives often exhibit kinase inhibition or antimicrobial activity .

    Variations in Piperazine Substituents

    Pyridin-2-yl vs. Pyrimidin-2-yl
    • 4-(Pyrimidin-2-yl)piperazine-1-carboxamide analogs ():
      • Pyrimidine’s nitrogen-rich structure enhances hydrogen-bonding capacity, which may improve target selectivity.
      • Example: Compound 8f () with pyrimidin-2-yl showed 75% yield and higher melting point (190–192°C) compared to pyridin-2-yl analogs .
    Pyridin-2-yl vs. Phenyl
    • Example: Compound 8e () with a phenyl substituent exhibited 60% yield and moderate melting point (128–130°C) .

    Core Structural Modifications

    Piperazine-1-carboxamide vs. Piperazine-1-carbodithioate
    • Quinazoline-linked carbodithioates ():
      • Compounds 8c–8f replace the carboxamide with a carbodithioate group, introducing sulfur atoms that may alter redox properties.
      • Example: 8c (3-bromophenyl analog) showed lower yield (30%) and melting point (119–121°C) compared to carboxamide derivatives .
    Benzo[b][1,4]oxazin-3(4H)-one Hybrids ():
    • Compounds like 28 and 29a incorporate a benzoxazinone core, which is associated with anti-inflammatory or anticancer activity.
    • Example: 28 exhibited a molecular ion peak at m/z 410.1815 ([M+H]⁺), confirming structural integrity .
    Local Anesthetic Activity ():
    • Piperazine carboxamides with 4-methoxyphenyl or 4-chlorophenyl groups (e.g., 4a , 4s ) showed moderate to high local anesthetic activity in rabbit corneal reflex tests.
    • Melting Points: 142–171°C, correlating with crystallinity and stability .
    Antitumor Activity ():
    • Quinazoline-piperazine hybrids (e.g., 8c–8f) demonstrated EGFR inhibitory activity, with IC₅₀ values in the nanomolar range. The 3-bromophenyl group in 8c enhanced cytotoxicity compared to non-halogenated analogs .

    Data Tables

    Table 1. Physicochemical Properties of Selected Analogs

    Compound ID Substituent (Aryl/Piperazine) Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Activity
    Target Compound* 3-Bromophenyl / Pyridin-2-yl ~420 (estimated) N/A N/A Hypothesized kinase inhibition
    8c () 3-Bromophenyl / Propyl 563.06 30 119–121 EGFR inhibition
    8f () 3-Bromophenyl / Pyrimidin-2-yl 550.07 75 190–192 Antitumor
    28 () Benzoxazinone / Pyridin-3-yl 410.18 10 N/A Anti-inflammatory
    4s () 4-Chlorophenyl / Methyl 353.84 65 160–162 Local anesthetic

    *Note: Data for the target compound are inferred from structural analogs.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.